N,N-Diethylacrylamide

Vue d'ensemble

Description

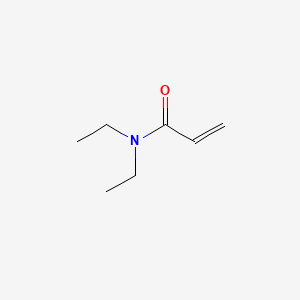

N,N-Diethylacrylamide is an organic compound with the chemical formula C_7H_13NO. It is a derivative of acrylamide, where the amide nitrogen is substituted with two ethyl groups. This compound is known for its unique properties, including its ability to form hydrogels and its thermoresponsive behavior, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N-Diethylacrylamide can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: In industrial settings, this compound is often produced using controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP), nitroxide-mediated polymerization (NMP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. These methods allow for the production of polymers with controlled molecular weights and narrow polydispersity .

Analyse Des Réactions Chimiques

Polymerization Reactions

NDEA undergoes free radical polymerization to form poly(N,N-diethylacrylamide) (PDEAAm), a thermoresponsive polymer with a lower critical solution temperature (LCST) near 32–35°C .

Free Radical Polymerization

- Mechanism : Initiated by thermal or redox initiators (e.g., ammonium persulfate, AIBN) .

- Conditions :

Table 1: Representative Free Radical Polymerization Parameters

| Initiator | Temperature (°C) | Solvent | Mn (g/mol) | PDI | Yield (%) | Source |

|---|---|---|---|---|---|---|

| AIBN | 70 | tert-Butanol | 12,000 | 1.2 | 85 | |

| APS | 60 | Water | 8,500 | 1.3 | 92 |

Anionic Polymerization

NDEA can be polymerized via anionic methods using Grignard reagents or organolithium initiators, yielding highly isotactic polymers .

- Key Features :

Copolymerization Reactions

NDEA is copolymerized with hydrophilic/hydrophobic monomers to tailor thermoresponsive behavior and functionality.

Copolymerization with Glycidyl Methacrylate (GMA)

- Reactivity Ratios :

, (higher GMA reactivity) . - LCST Adjustment :

LCST decreases linearly with increasing GMA content (e.g., 35°C for PDEAAm → 28°C for 20 mol% GMA) .

Table 2: Copolymer Properties with GMA

| GMA (mol%) | LCST (°C) | Mn (g/mol) | PDI | Application |

|---|---|---|---|---|

| 0 | 35 | 12,000 | 1.2 | Thermoresponsive gels |

| 10 | 32 | 15,000 | 1.3 | Enzyme conjugation |

| 20 | 28 | 18,000 | 1.4 | Drug delivery |

Copolymerization with N-Ethylacrylamide (NEAm)

Random copolymers exhibit tunable phase transitions due to hydrogen bonding between DEAAm and NEAm units .

- Cloud-Point Temperature : Increases with NEAm content (e.g., 32°C for PDEAAm → 45°C for 50 mol% NEAm) .

Reactivity with Nucleophiles

The acrylamide group in NDEA participates in nucleophilic additions, particularly with thiols and amines .

Glutathione (GSH) Conjugation

- Kinetics : Second-order rate constant .

- Mechanism : Thiol-Michael addition at the β-carbon of the acrylamide group .

Enzyme Conjugation

Epoxy-functionalized PDEAAm copolymers (e.g., P(DEAAm-co-GMA)) react with α-chymotrypsin via primary amine groups, forming enzyme-polymer nanoparticles (EPNPs) .

Thermal Degradation

PDEAAm undergoes thermal decomposition above 250°C, producing volatile compounds (e.g., CO, NH₃) .

Key Research Findings

- Thermoresponsive Behavior :

PDEAAm’s LCST is influenced by intrachain hydrogen bonding and hydrophobic interactions . - Bioconjugation Stability :

PDEAAm-GMA conjugates enhance enzyme stability (e.g., α-chymotrypsin retains 80% activity after 10 thermal cycles) . - Environmental Reactivity :

NDEA’s electrophilicity () correlates with cytotoxicity in aquatic organisms .

Applications De Recherche Scientifique

Thermoresponsive Hydrogels

Overview : Poly(N,N-diethylacrylamide) (PDEAAm) is known for its thermoresponsive properties, exhibiting a lower critical solution temperature (LCST) behavior. This allows it to undergo phase transitions in response to temperature changes.

Key Findings :

- PDEAAm hydrogels can be engineered to have specific volume phase transition temperatures (VPTT) ranging from approximately 304 K to 307 K, making them suitable for biomedical applications where temperature sensitivity is crucial .

- The incorporation of a second hydrophilic network in double network (DN) hydrogels enhances their thermal sensitivity and water retention compared to single network (SN) hydrogels .

Applications :

- Drug Delivery : PDEAAm-based hydrogels can encapsulate drugs and release them in a controlled manner upon temperature changes, making them ideal for targeted drug delivery systems .

- Tissue Engineering : Due to their biocompatibility and tunable properties, PDEAAm hydrogels are explored for scaffolds in tissue engineering .

Drug Delivery Systems

Overview : The ability of DEAAm to form copolymers with other monomers enhances its functionality in drug delivery applications.

Case Studies :

- Miktoarm Star Polymers : A series of azobenzene-containing miktoarm star polymers were synthesized using PDEAAm. These polymers demonstrated low cytotoxicity and effective encapsulation of doxorubicin, a common chemotherapeutic agent, showcasing their potential in cancer therapy .

- Thermoresponsive Copolymers : Copolymers of PDEAAm with other monomers were studied for their drug loading capabilities. These copolymers exhibited significant improvements in encapsulation efficiency and controlled release profiles compared to traditional systems .

Vibrational Dynamics and Molecular Interactions

Overview : Understanding the molecular dynamics of PDEAAm is essential for optimizing its applications.

Key Findings :

- Recent studies utilized two-dimensional infrared spectroscopy to investigate the vibrational frequency fluctuations of PDEAAm in aqueous solutions. This research provides insights into the hydration dynamics and phase transition mechanisms at the molecular level .

- The study revealed that local hydration environments significantly influence the coil-to-globule transition behavior of PDEAAm, which is crucial for its application in responsive materials .

Intelligent Materials

Overview : The unique properties of PDEAAm allow it to be used in smart materials that respond to external stimuli.

Applications :

- Reflective Filters : PDEAAm was incorporated into metal-hydrogel composites to create temperature-tunable reflective filters. These materials can change their optical properties based on temperature variations, making them suitable for applications in sensors and adaptive optics .

- Smart Textiles : The incorporation of thermoresponsive PDEAAm into textile materials has been explored for creating fabrics that can change properties with temperature, enhancing comfort and functionality .

Data Tables

Mécanisme D'action

The mechanism of action of N,N-Diethylacrylamide is primarily related to its ability to undergo phase transitions in response to temperature changes. This thermoresponsive behavior is due to the polymer’s lower critical solution temperature (LCST), which allows it to switch between hydrophilic and hydrophobic states. This property is exploited in drug delivery systems, where the polymer can release drugs at specific temperatures .

Comparaison Avec Des Composés Similaires

N,N-Dimethylacrylamide: Similar in structure but with methyl groups instead of ethyl groups.

N-Isopropylacrylamide: Known for its thermoresponsive properties and used in drug delivery and tissue engineering.

Uniqueness: N,N-Diethylacrylamide is unique due to its specific LCST, which can be tuned by modifying the polymer’s molecular weight and concentration. This makes it particularly useful in applications requiring precise temperature control .

Activité Biologique

N,N-Diethylacrylamide (DEAAm) is a synthetic compound widely studied for its biological activity, particularly in biomedical applications. This article reviews the biological properties, mechanisms of action, and potential applications of DEAAm, supported by relevant research findings and case studies.

Overview of this compound

This compound is an acrylamide derivative characterized by its thermoresponsive properties. It is commonly used in the synthesis of hydrogels and polymeric materials due to its ability to undergo reversible phase transitions in response to temperature changes. This property makes it suitable for applications in drug delivery systems, tissue engineering, and antibacterial materials.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of DEAAm-based hydrogels. For instance, poly(this compound) copolymers demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of DEAAm into hydrogel formulations significantly enhanced their antibacterial efficacy, particularly when combined with antibiotic agents .

Table 1: Antibacterial Efficacy of DEAAm-Based Hydrogels

| Hydrogel Composition | Gram-Positive Activity | Gram-Negative Activity |

|---|---|---|

| Poly(DMA-co-AAc) | Low | High |

| DEAAm with Gentamicin | High | Very High |

| Antibiotic-Free DEAAm | Minimal | Moderate |

Drug Delivery Systems

DEAAm has been extensively researched for its role in drug delivery systems. Its thermoresponsive nature allows for controlled release mechanisms, making it ideal for delivering therapeutic agents in a targeted manner. For example, pectin-graft-poly(this compound) microcarriers have been developed to encapsulate drugs like 5-Fluorouracil, showing promising results in controlled drug release under varying pH and temperature conditions .

Case Study: Thermoresponsive Drug Delivery

A study investigated the use of chitosan-coated pectin-graft-poly(this compound) microcarriers for the delivery of 5-Fluorouracil. The results indicated that these microcarriers exhibited significant drug retention at lower temperatures and rapid release at physiological temperatures, demonstrating the potential for effective cancer therapy applications .

The biological activity of DEAAm is attributed to several mechanisms:

- Hydrophobic Interactions : The hydrophobic nature of DEAAm facilitates interactions with bacterial membranes, leading to membrane disruption and cell death.

- Thermal Sensitivity : The lower critical solution temperature (LCST) behavior allows DEAAm-based materials to transition from hydrophilic to hydrophobic states, enhancing drug solubility and release profiles at physiological temperatures.

- Polymer Network Structure : The three-dimensional network structure formed by DEAAm hydrogels contributes to their mechanical stability and ability to encapsulate various therapeutic agents.

Propriétés

IUPAC Name |

N,N-diethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-7(9)8(5-2)6-3/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHHHVAVHBHXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29933-92-4 | |

| Record name | Poly(N,N-diethylacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29933-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10181258 | |

| Record name | N,N-Diethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2675-94-7 | |

| Record name | N,N-Diethylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2675-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2675-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3552P2JF26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.